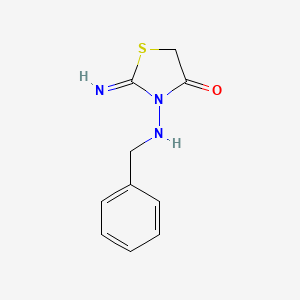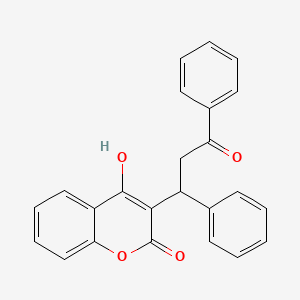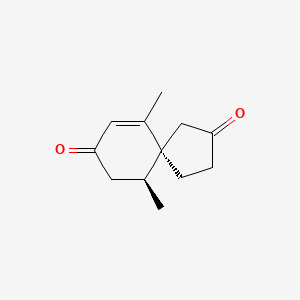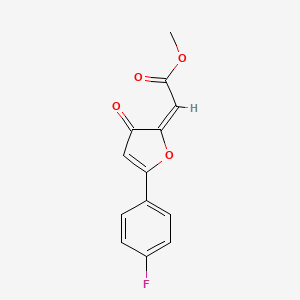
Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the furan ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the furan ring may facilitate interactions with hydrophobic pockets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 4-fluorophenylacetate: Shares the fluorophenyl group but lacks the furan ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring instead of a furan ring.
Uniqueness: Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This structural arrangement can lead to enhanced reactivity and potential bioactivity compared to similar compounds.
Properties
CAS No. |
139266-39-0 |
|---|---|
Molecular Formula |
C13H9FO4 |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
methyl (2E)-2-[5-(4-fluorophenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C13H9FO4/c1-17-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-7H,1H3/b12-7+ |
InChI Key |
LXADYEUJCYSOLI-KPKJPENVSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)C=C(O1)C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C=C1C(=O)C=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


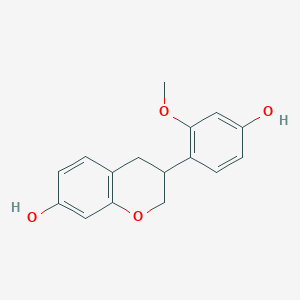


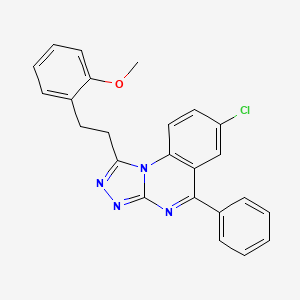
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)

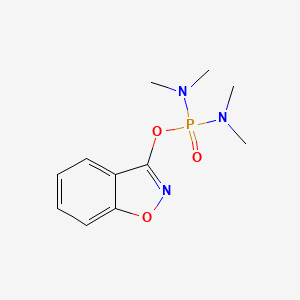
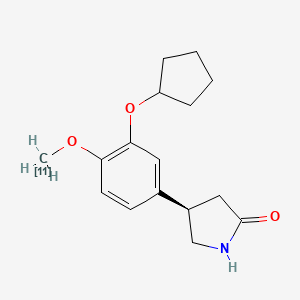
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
